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3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

Cat. No.: B11463159
M. Wt: 296.24 g/mol
InChI Key: PEFYAXQYNAYWLC-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry Research Fields

In the field of organic chemistry, the molecule serves as an exemplary case study in the reactivity of aromatic systems. The presence of two strongly electron-withdrawing nitro groups on the benzoic acid ring significantly influences the electron density of the aromatic system, making it a substrate for specific types of chemical transformations.

From a medicinal chemistry perspective, the compound is a hybrid of two well-established pharmacophores: a nitroaromatic system and a piperazine (B1678402) ring. The inclusion of these moieties in a single molecular entity suggests a potential for a diverse range of biological activities, making it a candidate for further investigation in drug discovery programs.

Table 1: Key Physicochemical Properties of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

Property Value
Molecular Formula C₁₁H₁₂N₄O₆
Molecular Weight 296.24 g/mol
Appearance Expected to be a solid
Solubility Predicted to have some aqueous solubility due to the piperazine and carboxylic acid groups

Historical Development and Significance of Related Nitroaromatic and Piperazine Scaffolds in Academic Inquiry

The scientific journey leading to a compound like this compound is built upon decades of research into its constituent parts.

Nitroaromatic Compounds: The study of nitroaromatic compounds has been a cornerstone of organic chemistry for over a century. Initially recognized for their use in explosives and dyes, their significance in medicinal chemistry has grown substantially. The nitro group, being a potent electron-withdrawing group, can modulate the electronic properties of a molecule, which in turn can influence its biological activity. nih.gov Historically, nitroaromatic compounds have been investigated for a wide spectrum of therapeutic applications, including antimicrobial and anticancer agents. nih.gov

Piperazine Scaffolds: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This six-membered heterocycle containing two nitrogen atoms is a common feature in a multitude of approved drugs. nih.govresearchgate.net Its prevalence is attributed to its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. nih.gov The versatile nature of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of a molecule's biological activity. nih.govnih.gov

Current Research Landscape and Unexplored Potential of this compound

As of now, dedicated research focusing specifically on this compound is limited in publicly available scientific literature. However, the well-documented chemistry of its components allows for informed speculation on its potential research applications.

The presence of the carboxylic acid group offers a handle for further synthetic modifications, such as the formation of amides or esters, which could lead to the development of a library of related compounds for biological screening. The second nitrogen atom of the piperazine ring also presents an opportunity for derivatization, further expanding the chemical space that can be explored.

The unexplored potential of this compound lies in the synergistic effects that may arise from the combination of the dinitrobenzoic acid and piperazine moieties. For instance, the nitroaromatic portion could impart specific biological activities, while the piperazine ring could enhance the compound's drug-like properties. Future research could focus on the synthesis of this compound and its derivatives, followed by a thorough evaluation of their biological activities. The synthesis would likely involve a nucleophilic aromatic substitution reaction, where piperazine displaces a suitable leaving group on a 3,5-dinitrobenzoic acid precursor.

Table 2: Potential Areas for Future Research

Research Area Focus of Investigation
Synthetic Chemistry Development of efficient synthetic routes and exploration of derivatization possibilities at the carboxylic acid and piperazine nitrogen.
Medicinal Chemistry Screening for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Analytical Chemistry Use as a building block for the development of novel analytical reagents or probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4O6 B11463159 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N4O6

Molecular Weight

296.24 g/mol

IUPAC Name

3,5-dinitro-4-piperazin-1-ylbenzoic acid

InChI

InChI=1S/C11H12N4O6/c16-11(17)7-5-8(14(18)19)10(9(6-7)15(20)21)13-3-1-12-2-4-13/h5-6,12H,1-4H2,(H,16,17)

InChI Key

PEFYAXQYNAYWLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Precursors for 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid

Established Synthetic Routes to 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

The synthesis of this compound is primarily achieved through a linear sequence of reactions, commencing with the nitration of a suitable benzoic acid derivative, followed by a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The cornerstone of the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho and para to a suitable leaving group on the benzene (B151609) ring. libretexts.org These electron-withdrawing groups activate the aromatic ring towards nucleophilic attack. wikipedia.org

A plausible and commonly employed precursor for this synthesis is 4-chloro-3,5-dinitrobenzoic acid. The two nitro groups at positions 3 and 5 significantly increase the electrophilicity of the carbon atom at position 4, making it susceptible to attack by a nucleophile like piperazine (B1678402). The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

While a direct protocol for the reaction of 4-chloro-3,5-dinitrobenzoic acid with piperazine is not extensively detailed in the reviewed literature, analogous reactions provide a clear indication of the likely reaction conditions. For instance, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines, including piperazine, has been studied in solvents like methanol (B129727) and benzene. These reactions typically proceed under mild conditions, often at temperatures ranging from 25 to 45 °C.

A general representation of the SNAr strategy is as follows:

SNAr Reaction SchemeFigure 1: General scheme for the Nucleophilic Aromatic Substitution (SNAr) reaction to form this compound.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent is crucial and can influence the reaction rate and yield.

Multi-step Linear and Convergent Synthesis Approaches

The synthesis of this compound is predominantly a multi-step linear process. The key chemical precursors in this sequence are benzoic acid and 4-chlorobenzoic acid.

Linear Synthesis Approach:

Nitration of Benzoic Acid: The initial step often involves the dinitration of benzoic acid to produce 3,5-dinitrobenzoic acid. This is typically achieved by treating benzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid. organic-chemistry.orgnih.gov The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired dinitration product. nih.gov

Halogenation: While not explicitly detailed for the direct synthesis of 4-chloro-3,5-dinitrobenzoic acid from 3,5-dinitrobenzoic acid, a related and crucial precursor, 2,4-dichloro-3,5-dinitrobenzoic acid, is prepared by heating 2,4-dichlorobenzoic acid with a mixture of concentrated sulfuric acid and concentrated nitric acid. A more direct route to the necessary precursor starts with 4-chlorobenzoic acid.

Nitration of 4-Chlorobenzoic Acid: A more direct precursor, 4-chloro-3,5-dinitrobenzoic acid, can be synthesized by the nitration of 4-chlorobenzoic acid. This reaction is carried out using a nitrating mixture of fuming sulfuric acid and fuming nitric acid at elevated temperatures, with reported yields of up to 87.2%.

Nucleophilic Aromatic Substitution: The final step is the SNAr reaction between 4-chloro-3,5-dinitrobenzoic acid and piperazine, as described in the previous section.

Convergent Synthesis Approaches:

Convergent synthesis strategies, which involve the separate synthesis of key fragments followed by their assembly, are also conceptually applicable. In this context, one fragment would be the activated dinitrobenzoic acid core, and the other would be the piperazine moiety. Modern synthetic methods, such as the Stannyl Amine Protocol (SnAP), have been developed for the convergent synthesis of functionalized piperazines, which could then be coupled with the aromatic acid. mdpi.com However, the application of such convergent strategies specifically for this compound is not prominently documented.

Innovative and Sustainable Synthetic Transformations

Recent advancements in chemical synthesis have emphasized the development of more efficient and environmentally benign methodologies.

Catalyst Development and Optimization in the Synthesis of this compound

While the SNAr reaction to produce this compound is generally facile due to the strong activation by the nitro groups, research into catalytic methods for SNAr reactions is an active area. Organocatalysis, for instance, has been explored for asymmetric nucleophilic aromatic substitutions, which could be relevant for the synthesis of chiral derivatives. However, specific catalyst development for the synthesis of the title compound is not extensively reported.

In the synthesis of the precursor, 3,5-dinitrobenzoic acid, a method utilizing a Ti-MCM-41 catalyst in the presence of an ionic liquid has been described for the carboxylation of m-dinitrobenzene. nih.gov This indicates a potential for catalytic routes in the formation of the core aromatic acid structure.

Green Chemistry Principles Applied to the Synthesis of the Compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of the synthesis of this compound, several aspects can be considered for improvement.

The traditional nitration of benzoic acid uses large quantities of strong acids, which poses environmental and safety concerns. organic-chemistry.orgnih.gov The development of greener nitration methods is an ongoing area of research. One approach involves the use of microchannel reactors, which can improve reaction control, shorten reaction times, and enhance yields, thereby reducing waste.

For the SNAr reaction, the use of more sustainable solvents is a key consideration. While methanol and benzene have been used, exploring greener alternatives is a priority. Additionally, photoredox catalysis offers a green approach for the synthesis of C2-functionalized piperazines, which could potentially be incorporated into a more sustainable synthesis of the final compound. mdpi.com The use of aqueous media, where feasible, would also significantly improve the environmental profile of the synthesis.

Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

The isolation and purification of the synthetic intermediates and the final product are crucial for obtaining a compound of high purity.

For the intermediate 3,5-dinitrobenzoic acid , a common purification method is recrystallization from 50% ethanol. organic-chemistry.orgnih.gov The crude product, obtained after pouring the reaction mixture into ice water and filtering, is washed to remove residual acids before recrystallization. organic-chemistry.org

The purification of the final product, This compound , and related piperazine-substituted benzoic acids often involves crystallization. Given the presence of both an acidic carboxylic acid group and a basic piperazine moiety, the compound can exist as a zwitterion, which influences its solubility and crystallization behavior. The choice of solvent for recrystallization is critical and would likely be an organic solvent or a mixture of organic solvents and water. Acid-base extraction can also be a powerful purification tool. For instance, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by adjusting the pH.

For complex mixtures or to achieve very high purity, chromatographic techniques such as semi-preparative liquid chromatography can be employed. This method is highly effective for separating the desired compound from impurities, unreacted starting materials, and by-products.

Table of Compounds Mentioned

Stereochemical Control and Regioselectivity in Synthesis

The molecular structure of this compound is achiral, meaning it does not possess stereocenters. Consequently, the synthesis of this compound does not require methods for stereochemical control, as no stereoisomers are possible.

However, regioselectivity is a paramount consideration in the key synthetic step: the introduction of the piperazine moiety onto the dinitro-substituted aromatic ring. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The precursor for this reaction is a 4-substituted-3,5-dinitrobenzoic acid, with the substituent at the 4-position being a good leaving group, such as a halogen (e.g., chlorine or fluorine).

The regioselectivity of this reaction is dictated by the powerful electron-withdrawing effects of the two nitro groups (-NO₂). These groups are located at the meta positions (3 and 5) relative to the carboxylic acid group and ortho and para to the leaving group at the 4-position. This specific arrangement strongly activates the carbon atom at the 4-position towards nucleophilic attack.

Key Factors Governing Regioselectivity:

Electronic Activation : The nitro groups withdraw electron density from the benzene ring through resonance and inductive effects. This delocalization of negative charge is most effective for nucleophilic attack at the positions ortho and para to the nitro groups. In the case of a 4-halo-3,5-dinitrobenzoic acid precursor, the carbon atom bonded to the halogen (C4) is ortho to both nitro groups, making it highly electrophilic and the exclusive site of attack by the nucleophilic piperazine.

Intermediate Stabilization : The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively stabilized by delocalization onto the two nitro groups. This stabilization significantly lowers the activation energy for the substitution at the 4-position compared to any other position on the ring.

Due to these overwhelming electronic factors, the substitution of the leaving group at the C4 position by piperazine occurs with exceptional regioselectivity. Reactions at other positions, such as C2 or C6, are not observed as these positions lack a suitable leaving group and are not as strongly activated for nucleophilic attack.

Process Chemistry Considerations for Scalable Synthesis in Academic Settings

Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger, multi-gram scale suitable for academic research programs necessitates careful consideration of several process chemistry principles. The primary synthetic route involves two main stages: the nitration of a suitable precursor like 4-chlorobenzoic acid to yield 4-chloro-3,5-dinitrobenzoic acid, followed by the nucleophilic aromatic substitution with piperazine.

Precursor Synthesis: Nitration

The dinitration of 4-chlorobenzoic acid is a highly exothermic and potentially hazardous reaction that requires strict control when scaled up.

ParameterLaboratory Scale (1-5 g)Scaled-Up Academic Synthesis (>50 g)Rationale for Change
Nitrating Agent Fuming HNO₃ / Concentrated H₂SO₄Fuming HNO₃ / Fuming H₂SO₄ (oleum)Provides a more potent nitrating medium, potentially improving yield and reaction time. google.com
Temperature Control Ice bath (0-10 °C)Mechanical cooling bath, slow addition of reagentsCrucial for safety to manage the high exothermicity of the nitration reaction on a larger scale.
Work-up Pouring onto crushed iceSlow, controlled addition of reaction mixture to ice/waterAvoids violent quenching and potential splashing of corrosive acid on a larger volume.

Final Step: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction between 4-chloro-3,5-dinitrobenzoic acid and piperazine is the final step. Scalability requires optimization of reagents, conditions, and purification methods.

ParameterLaboratory Scale (1-5 g)Scaled-Up Academic Synthesis (>50 g)Rationale for Change
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)N-Methyl-2-pyrrolidone (NMP), AcetonitrileHigher boiling point solvents may be chosen for better temperature control. Acetonitrile can be easier to remove during work-up.
Base Triethylamine (TEA), DIPEAPotassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃)Inorganic bases are often cheaper, easier to remove by filtration, and present fewer issues with residual amine contamination.
Piperazine Stoichiometry 1.1 - 1.5 equivalents2.0 - 2.5 equivalentsUsing excess piperazine can drive the reaction to completion and also act as the base, simplifying the reaction mixture.
Purification Silica gel column chromatographyRecrystallizationChromatography is not practical for large quantities. Developing a robust recrystallization protocol is essential for obtaining high-purity material efficiently.
Safety Standard fume hood useProcess safety review, potential use of a blast shield for nitration stepsThe handling of larger quantities of energetic nitrated compounds increases potential risks, necessitating more stringent safety protocols. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid

Reactivity Profiling of the Nitro Functionalities

The two nitro groups on the aromatic ring are powerful electron-withdrawing groups that significantly influence the molecule's electronic structure and reactivity. They render the aromatic ring electron-deficient and are themselves susceptible to a variety of chemical transformations.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, often leading to the formation of anilines. masterorganicchemistry.com The nitro groups of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid can be reduced to various products depending on the reagents and reaction conditions employed. The reduction can proceed in a stepwise manner, forming nitroso and hydroxylamine intermediates en route to the final amine product. nih.gov

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel with a source of hydrogen (H₂ gas or a transfer agent like triethylsilane) is a highly efficient method for converting nitro groups to primary amines. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic and widely used method for this reduction. masterorganicchemistry.com

Other Reagents: Reagents like sodium hydrosulfite or samarium(0) metal can also be employed, sometimes offering greater chemoselectivity. wikipedia.orgorganic-chemistry.org

The stepwise reduction allows for the potential selective reduction of one nitro group to yield 3-amino-5-nitro-4-(piperazin-1-yl)benzoic acid, or the complete reduction of both groups to furnish 3,5-diamino-4-(piperazin-1-yl)benzoic acid. The choice of reducing agent is critical for controlling the reaction's outcome. For instance, milder conditions might favor the formation of hydroxylamine derivatives. wikipedia.org

Table 1: Potential Reduction Products of this compound To view the data, click the table and scroll horizontally.

Reagent/Condition Potential Product(s) Notes
H₂, Pd/C or PtO₂ 3,5-Diamino-4-(piperazin-1-yl)benzoic acid Typically leads to complete reduction of both nitro groups. masterorganicchemistry.comwikipedia.org
Fe, HCl or Sn, HCl 3,5-Diamino-4-(piperazin-1-yl)benzoic acid A common and robust method for complete reduction. masterorganicchemistry.com
Na₂S₂O₄ (Sodium Hydrosulfite) 3-Amino-5-nitro-4-(piperazin-1-yl)benzoic acid Can sometimes be used for selective reduction of one nitro group. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electron-withdrawing nitro groups and a carboxylic acid group makes the aromatic ring of this compound highly electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. In the parent molecule, there are no leaving groups, but this high degree of activation suggests that derivatives with halogens or other leaving groups would be highly reactive toward nucleophiles. Nucleophilic attack would preferentially occur at positions ortho or para to the activating nitro groups.

Electrophilic Aromatic Substitution (EAS): Conversely, the same electron-withdrawing groups that activate the ring for nucleophilic attack strongly deactivate it for electrophilic aromatic substitution. libretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are extremely difficult to perform on such a deactivated ring system. The energy of the intermediates is significantly raised, making the activation barrier for electrophilic attack prohibitively high under standard conditions. libretexts.org

Transformations Involving the Piperazine (B1678402) Moiety

The piperazine ring contains a secondary amine, which provides a site for nucleophilic reactions, allowing for the functionalization of the molecule.

The secondary amine nitrogen of the piperazine ring is nucleophilic and can readily react with electrophiles.

N-Alkylation: This involves the reaction with alkyl halides or sulfonates via nucleophilic substitution to introduce an alkyl group onto the nitrogen atom. mdpi.com Another common method is reductive amination with aldehydes or ketones. mdpi.com For example, reaction with 2-chloroethanol would yield the N-hydroxyethyl derivative, 4-(4-(2-hydroxyethyl)-piperazin-1-yl)-3,5-dinitrobenzoic acid.

N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides or anhydrides to form N-amides. This reaction converts the basic amine into a neutral amide, which can be useful for protecting the amine or modifying the molecule's properties. libretexts.org

Table 2: Examples of N-Alkylation and N-Acylation Reactions To view the data, click the table and scroll horizontally.

Reaction Type Reagent Example Product Type
N-Alkylation Ethyl iodide (CH₃CH₂I) N-Ethyl derivative
N-Alkylation Benzyl (B1604629) bromide (C₆H₅CH₂Br) N-Benzyl derivative
N-Acylation Acetyl chloride (CH₃COCl) N-Acetyl derivative (amide)

The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, allows for potential intramolecular cyclization reactions. Under appropriate conditions, such as activation of the carboxylic acid group (e.g., conversion to an acyl chloride with thionyl chloride) followed by heating, an intramolecular amidation could occur. This would lead to the formation of a fused, seven-membered lactam ring system, bridging the carboxylic acid carbon and the piperazine nitrogen. Such cyclizations are a common strategy in the synthesis of complex heterocyclic structures. mdpi.com

Chemistry of the Carboxylic Acid Group

The carboxylic acid group is a key functional handle that can undergo a wide range of transformations. Its reactivity is influenced by the strongly electron-withdrawing nitro groups on the aromatic ring. These groups increase the acidity of the carboxylic proton by stabilizing the resulting carboxylate anion. The pKa of 3,5-dinitrobenzoic acid is 2.82, significantly more acidic than benzoic acid (pKa = 4.20), and this effect is expected to persist in the subject molecule. wikipedia.org

Typical reactions of the carboxylic acid group include:

Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) yields the corresponding ester.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires an activating agent, such as a carbodiimide (B86325), or conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. researchgate.net

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), can reduce the carboxylic acid to a primary alcohol. However, these reagents would also reduce the nitro groups, so achieving chemoselectivity would require careful selection of reagents and conditions or the use of a protecting group strategy. masterorganicchemistry.com

Table 3: Transformations of the Carboxylic Acid Group To view the data, click the table and scroll horizontally.

Reaction Type Reagent Example Product Functional Group
Esterification Methanol (B129727) (CH₃OH), H⁺ Methyl ester
Amide Formation Ammonia (NH₃), heat/activator Primary amide
Acyl Chloride Formation Thionyl chloride (SOCl₂) Acyl chloride

Esterification, Amidation, and Anhydride Formation

Esterification: The formation of esters from this compound is anticipated to proceed via standard acid-catalyzed esterification (Fischer esterification) with an alcohol. researchgate.net The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. The strong electron-withdrawing nature of the two nitro groups is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reaction. Common catalysts for such transformations include strong mineral acids like sulfuric acid. iajpr.com Alternative methods, such as reaction with alkyl halides in the presence of a base or the use of coupling agents like dicyclohexylcarbodiimide (DCC), could also be employed for ester synthesis. medcraveonline.com

Amidation: The synthesis of amides from this compound would likely involve the reaction of the carboxylic acid with an amine. Direct reaction requires high temperatures and is often inefficient. Therefore, the use of coupling agents is standard practice. Reagents such as carbodiimides (e.g., DCC) or other peptide coupling agents would activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. The general principle of C-H amidation of benzoic acids has also been explored, offering alternative synthetic routes. ibs.re.kr

Anhydride Formation: The formation of a carboxylic anhydride from this compound could be achieved by reacting two molecules of the acid with a dehydrating agent, such as phosphorus pentoxide (P4O10), or by reacting the corresponding carboxylate salt with an acyl halide. Symmetrical anhydrides can be formed by heating the carboxylic acid in the presence of a suitable catalyst.

A summary of expected reaction conditions for these transformations is presented in the table below.

ReactionReagents and ConditionsExpected Product
EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat3,5-Dinitro-4-(piperazin-1-yl)benzoate ester
AmidationAmine, Coupling Agent (e.g., DCC)N-substituted-3,5-Dinitro-4-(piperazin-1-yl)benzamide
Anhydride FormationDehydrating Agent (e.g., P₄O₁₀), Heat3,5-Dinitro-4-(piperazin-1-yl)benzoic anhydride

Decarboxylation and Salt Formation Studies

Decarboxylation: The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction. nist.gov For benzoic acid itself, decarboxylation occurs at high temperatures. nist.gov The presence of the strongly electron-withdrawing nitro groups on the aromatic ring of this compound is expected to stabilize the carbanion intermediate that would be formed upon decarboxylation, thus potentially lowering the temperature required for this reaction compared to unsubstituted benzoic acid. However, without specific experimental data, the precise conditions remain speculative. Studies on other substituted benzoic acids have shown that the rate of decarboxylation is highly dependent on the nature and position of the substituents. nist.gov

Salt Formation: As a carboxylic acid, this compound will readily react with bases to form salts. The piperazinyl group also contains a basic secondary amine, which can be protonated by strong acids. Therefore, the compound is amphoteric and can form salts with both acids and bases. Reaction with a strong base like sodium hydroxide would deprotonate the carboxylic acid, forming the corresponding sodium carboxylate salt. The acidity of the carboxylic acid group is expected to be higher than that of benzoic acid due to the inductive and mesomeric electron-withdrawing effects of the two nitro groups. For comparison, the pKa of benzoic acid is 4.20, while that of 3,5-dinitrobenzoic acid is 2.82. wikipedia.org

Kinetic and Thermodynamic Aspects of Key Reactions

For the esterification reaction, the rate would be dependent on the concentration of the acid catalyst, the alcohol, and the carboxylic acid itself. The equilibrium of the reaction could be shifted towards the product ester by removing water as it is formed. The electron-withdrawing nitro groups are expected to increase the reaction rate by making the carbonyl carbon more electrophilic.

In amidation reactions using coupling agents, the kinetics are often complex, involving the formation of multiple intermediates. The rate-determining step is typically the nucleophilic attack of the amine on the activated carboxylic acid.

The thermodynamics of these reactions are governed by the relative stabilities of the reactants and products. Ester and amide formation are generally exothermic processes.

The following table outlines the expected kinetic and thermodynamic influences of the substituents on the key reactions.

ReactionExpected Kinetic Influence of SubstituentsExpected Thermodynamic Influence of Substituents
EsterificationNitro groups increase the rate; Piperazinyl group may have a minor electronic effect.Favorable equilibrium due to stable ester product.
AmidationNitro groups increase the rate of activation; Piperazinyl group may influence the basicity of the reaction medium.Highly favorable due to the stability of the amide bond.
DecarboxylationNitro groups are expected to lower the activation energy by stabilizing the intermediate.The overall thermodynamic favorability will depend on the stability of the resulting aryl anion.

Detailed Mechanistic Investigations using Isotopic Labeling and Trapping Experiments

Specific mechanistic investigations, such as isotopic labeling and trapping experiments, for this compound have not been reported. However, the expected mechanisms for its key reactions can be inferred from studies on analogous compounds.

In an esterification reaction catalyzed by a strong acid, isotopic labeling with ¹⁸O in the alcohol would result in the incorporation of the ¹⁸O into the ester, confirming that the alcohol's oxygen acts as the nucleophile and the carboxylic acid's hydroxyl group is eliminated as water.

For amidation reactions, trapping experiments could potentially be used to identify the activated intermediate. For instance, in a DCC-mediated coupling, the O-acylisourea intermediate could be trapped by a suitable nucleophile.

In a hypothetical decarboxylation study, isotopic labeling of the carboxyl carbon with ¹³C would result in the formation of ¹³CO₂, confirming the origin of the eliminated carbon dioxide. Trapping experiments in the presence of a strong electrophile could provide evidence for the formation of an aryl anion intermediate.

While the specific reactivity of this compound remains to be fully elucidated through dedicated experimental studies, its chemical behavior can be reasonably predicted based on the known chemistry of its constituent functional groups and the electronic effects of the substituents on the aromatic ring.

In Depth Spectroscopic and Crystallographic Characterization of 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid. Advanced 2D NMR techniques and dynamic NMR studies offer deep insights into its connectivity and conformational dynamics in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Conformational Analysis

¹H NMR: The proton spectrum is expected to show a singlet for the two equivalent aromatic protons (H-2 and H-6) on the dinitro-substituted ring. The piperazine (B1678402) ring will exhibit more complex signals, typically seen as two multiplets corresponding to the protons on the carbons adjacent to the nitrogen atoms.

¹³C NMR: The carbon spectrum would display distinct signals for the carboxyl carbon, the aromatic carbons (including the quaternary carbons attached to the nitro and piperazine groups), and the two chemically different carbons of the piperazine ring.

2D NMR experiments are crucial for confirming these assignments:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons within the piperazine ring, confirming the connectivity of the -CH₂-CH₂- fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would definitively link the proton signals of the piperazine ring to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in analyzing the molecule's preferred conformation, such as the orientation of the piperazine ring relative to the plane of the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
COOH ~13.0 ~165.0 H-2/H-6
C-1 - ~130.0 H-2/H-6
C-2, C-6 ~9.0 ~125.0 COOH, C-4
C-3, C-5 - ~148.0 H-2/H-6
C-4 - ~140.0 H-2'/H-6', H-2/H-6
Piperazine C-2', C-6' ~3.2 ~50.0 C-4
Piperazine C-3', C-5' ~3.1 ~45.0 -
Piperazine N-H Variable - -

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange Processes

Substituted piperazines, particularly those with an acyl group attached to a nitrogen, exhibit well-documented dynamic behavior in NMR studies. rsc.org For this compound, two primary conformational exchange processes are expected:

Restricted Rotation: The bond between the aromatic ring's C-4 and the piperazine's N-1 has a degree of double bond character due to resonance, leading to restricted rotation. This can result in the presence of different conformers (rotamers) that interconvert slowly on the NMR timescale at room temperature. beilstein-journals.orgnih.gov

Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. The process of one chair form converting to another (ring-flipping) is also an energy-dependent process.

These dynamic processes often lead to broadened signals in the ¹H NMR spectrum at room temperature, particularly for the piperazine protons. beilstein-journals.org By conducting variable-temperature NMR experiments, these exchange processes can be studied. As the temperature is increased, the rate of interconversion increases, causing the broadened signals to sharpen and eventually coalesce into a single, time-averaged signal. The temperature at which this occurs is known as the coalescence temperature (Tc). researchgate.net From this data, the activation energy (ΔG‡) for the rotational barrier or ring inversion can be calculated, providing valuable thermodynamic information about the molecule's flexibility. rsc.orgbeilstein-journals.org Studies on similar N-acylated piperazines have shown that two distinct coalescence points can sometimes be observed, corresponding to the different dynamic processes. nih.govbeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and elucidating its structure through fragmentation analysis.

Exact Mass Determination and Elemental Composition Validation

The molecular formula for this compound is C₁₁H₁₂N₄O₆. HRMS can measure the mass of the molecular ion with extremely high accuracy, typically to within 5 parts per million (ppm). This allows for the unambiguous confirmation of its elemental composition.

Table 2: Calculated Exact Masses for Molecular Ions

Ion Species Molecular Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺ C₁₁H₁₃N₄O₆⁺ 297.0830
[M-H]⁻ C₁₁H₁₁N₄O₆⁻ 295.0688
[M+Na]⁺ C₁₁H₁₂N₄O₆Na⁺ 319.0649

The experimentally measured mass from an HRMS instrument would be compared to these calculated values to validate the compound's identity.

Fragmentation Pathway Analysis and Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This provides a fragmentation "fingerprint" that reveals structural details. For nitroaromatic compounds, characteristic fragmentation patterns are well-established. nih.govresearchgate.net

A plausible fragmentation pathway for this compound would likely involve the following steps:

Decarboxylation: A common initial fragmentation for benzoic acids is the loss of carbon dioxide (CO₂), resulting in a fragment with a mass loss of 44.00 Da. nih.gov

Loss of Nitro Groups: The nitro groups can be lost in several ways, including as a nitro radical (•NO₂, 46.01 Da) or as nitric oxide (•NO, 30.00 Da). researchgate.net The expulsion of these radical species is a characteristic feature of nitroaromatic compounds. nih.gov

Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage to lose ethylene fragments (C₂H₄, 28.03 Da) or other portions of the aliphatic ring structure.

Table 3: Plausible MS/MS Fragments for the [M+H]⁺ Ion of this compound

m/z (Da) Proposed Formula Description of Loss
297.0830 C₁₁H₁₃N₄O₆⁺ [M+H]⁺ (Parent Ion)
253.0931 C₁₀H₁₃N₄O₄⁺ Loss of CO₂
251.0775 C₁₁H₁₃N₃O₄⁺ Loss of NO₂
221.0669 C₁₁H₁₃N₂O₂⁺ Loss of 2 x NO₂
207.0876 C₁₀H₁₁N₃O₂⁺ Loss of CO₂ and NO₂

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The spectrum arises from the vibrations of specific bonds, which absorb light at characteristic frequencies.

The key functional groups in this compound would produce the following expected vibrational bands:

Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretching vibration will appear as a strong, sharp band around 1700-1725 cm⁻¹.

Nitro Groups: Aromatic nitro compounds display two characteristic stretching vibrations: a strong asymmetric stretch between 1530 and 1560 cm⁻¹ and a symmetric stretch between 1340 and 1370 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

Piperazine and Aliphatic Groups: The C-H stretching vibrations of the CH₂ groups in the piperazine ring are expected in the 2800-3000 cm⁻¹ range. An N-H stretching band for the secondary amine of the piperazine ring would be observed around 3300-3500 cm⁻¹. C-N stretching vibrations are typically found in the 1000-1200 cm⁻¹ region.

Table 4: Summary of Expected Key Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725
Nitro (NO₂) Asymmetric stretch 1530 - 1560
Nitro (NO₂) Symmetric stretch 1340 - 1370
Aromatic Ring C-H stretch 3000 - 3100
Aromatic Ring C=C stretch 1400 - 1600
Piperazine N-H stretch 3300 - 3500
Piperazine C-H stretch 2800 - 3000

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations and Intermolecular Interactions (e.g., Hydrogen Bonding)

An FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its primary functional groups. The presence of strong intermolecular hydrogen bonding, particularly involving the carboxylic acid proton and the piperazine nitrogen, would significantly influence the position and shape of the O-H and N-H stretching bands.

Expected FTIR Spectral Features:

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)Notes
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)The broadness is a hallmark of strong hydrogen bonding in the solid state.
PiperazineN-H stretch3350 - 3250This peak may be broad or shifted due to hydrogen bonding.
Aromatic RingC-H stretch3100 - 3000
Carboxylic AcidC=O stretch1720 - 1680The position is sensitive to hydrogen bonding and electronic effects.
Nitro GroupAsymmetric NO₂ stretch1560 - 1520Typically a very strong and sharp absorption.
Nitro GroupSymmetric NO₂ stretch1360 - 1330Also a strong and characteristic absorption.
Aromatic RingC=C stretch1620 - 1580
Piperazine/AromaticC-N stretch1340 - 1250

Raman Spectroscopy for Complementary Vibrational Modes and Solid-State Polymorphism Studies

Raman spectroscopy would provide complementary information to FTIR. Vibrations of non-polar bonds, such as the aromatic C=C bonds and the symmetric nitro group stretch, are often more intense in Raman spectra. This technique is also highly sensitive to the crystalline form of the compound, making it a valuable tool for studying solid-state polymorphism. Different polymorphs would exhibit distinct Raman spectra due to variations in their crystal lattice and intermolecular interactions.

Expected Raman Spectral Features:

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)Notes
Nitro GroupSymmetric NO₂ stretch1360 - 1330Often a very strong and well-defined peak.
Aromatic RingRing breathing modes~1000Characteristic of the substituted benzene (B151609) ring.
Aromatic RingC=C stretch1620 - 1580
Piperazine RingRing deformation modesVariousCan provide information on the conformation of the piperazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis absorption spectrum of this compound would be dominated by electronic transitions within the substituted benzene ring. The dinitro-substituted aromatic system acts as the primary chromophore. The presence of the electron-donating piperazinyl group and the electron-withdrawing carboxylic acid group would influence the energy of these transitions and thus the position of the absorption maxima (λmax).

Expected UV-Vis Absorption Maxima:

Transition TypeApproximate λmax (nm)Notes
π → π200 - 250High-energy transition characteristic of the aromatic system.
n → π / Charge Transfer280 - 400Lower energy transition, often a broad band, influenced by the nitro and piperazinyl substituents.

pH-Dependent Spectroscopic Behavior and Protonation States

The UV-Vis spectrum of this compound would be highly dependent on the pH of the solution due to the presence of both an acidic carboxylic acid group and a basic piperazine moiety. Changes in pH would lead to protonation or deprotonation, altering the electronic structure of the molecule and causing shifts in the absorption maxima. This behavior could be used to determine the pKa values of the acidic and basic centers.

In acidic solution (low pH): Both the carboxylic acid and the piperazine nitrogen atoms would be protonated.

In neutral solution: A zwitterionic form might exist, with a deprotonated carboxylate group and a protonated piperazinium group.

In basic solution (high pH): The carboxylic acid would be deprotonated to a carboxylate, and the piperazine would be in its neutral form.

Each of these species would exhibit a distinct UV-Vis spectrum.

Single-Crystal X-ray Diffraction

Determination of Absolute Configuration and Crystal Packing Arrangements

Crucially, it would reveal the crystal packing arrangement, detailing the network of intermolecular interactions such as:

Hydrogen Bonding: The specific hydrogen bonding patterns (e.g., between the carboxylic acid and piperazine groups of adjacent molecules) would be elucidated.

π-π Stacking: Interactions between the electron-deficient dinitroaromatic rings could also play a significant role in the crystal packing.

This information is vital for understanding the supramolecular chemistry of the compound and how its molecules self-assemble in the solid state.

Analysis of Intermolecular Interactions and Supramolecular Structures

The molecular structure of this compound features several functional groups capable of engaging in a variety of intermolecular interactions. The carboxylic acid group, the piperazine ring, and the nitro groups all play crucial roles in the formation of a stable, three-dimensional supramolecular network.

A detailed examination of analogous structures, such as the salts formed between piperazine derivatives and 3,5-dinitrobenzoic acid, provides significant insight into the probable intermolecular interactions involving the title compound.

Hydrogen Bonding:

The most prominent and directional interactions governing the supramolecular assembly are hydrogen bonds. In analogs like 1-ethylpiperazinium 3,5-dinitrobenzoate and 1-methylpiperazinium 3,5-dinitrobenzoate, the crystal structures are extensively stabilized by a network of hydrogen bonds. csic.esresearchgate.net

N—H···O Hydrogen Bonds: The protonated piperazinium cation in these analogs acts as a hydrogen bond donor, forming strong N—H···O interactions with the oxygen atoms of the carboxylate and nitro groups of the 3,5-dinitrobenzoate anion. csic.esresearchgate.net It is highly probable that in the crystalline form of this compound, similar strong hydrogen bonds would be observed. The secondary amine of the piperazine ring can act as a hydrogen bond donor, while the oxygen atoms of the carboxylic acid and nitro groups can act as acceptors.

O—H···O and O—H···N Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor. It can form classic carboxylic acid dimers through strong O—H···O hydrogen bonds, a common supramolecular synthon. Alternatively, the carboxylic acid proton can be transferred to the more basic nitrogen of the piperazine ring, resulting in a zwitterionic structure stabilized by N⁺—H···O⁻ interactions. The specific interaction motif will depend on the crystallization conditions and the relative acidity and basicity of the functional groups. In a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, the molecules are connected by a pair of O—H···O hydrogen bonds, forming a dimer. researchgate.net

Supramolecular Motifs and Network Formation:

The interplay of these various hydrogen bonds leads to the formation of well-defined supramolecular motifs, which then propagate into higher-dimensional networks.

Layered Structures: In the crystal structures of 1-ethylpiperazinium 3,5-dinitrobenzoate and 1-methylpiperazinium 3,5-dinitrobenzoate, strong N—H···O hydrogen bonds lead to the formation of organic layers. csic.esresearchgate.net These layers are further interconnected by weaker C—H···O interactions, resulting in a stable three-dimensional network. csic.esresearchgate.net

Chain and Sheet Formations: Depending on the specific hydrogen bonding patterns, one-dimensional chains or two-dimensional sheets can be formed. For instance, catemeric chains linked by head-to-tail hydrogen bonds between carboxylic acid groups and piperazine nitrogen atoms are a plausible arrangement.

The table below summarizes the key intermolecular interactions and their likely roles in the supramolecular structure of this compound, based on the analysis of its analogs.

Interacting Groups (Donor-Acceptor)Type of InteractionProbable Supramolecular Motif
N-H (piperazine) ··· O (nitro/carboxyl)Strong Hydrogen BondFormation of layers and 3D networks
O-H (carboxyl) ··· O (carboxyl)Strong Hydrogen BondDimer formation
O-H (carboxyl) ··· N (piperazine)Strong Hydrogen BondChain or sheet formation
C-H (aromatic/piperazine) ··· O (nitro/carboxyl)Weak Hydrogen BondStabilization of layers and overall packing

Computational Chemistry and Theoretical Modeling of 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometric structure of a molecule. These methods solve approximations of the Schrödinger equation, providing detailed information about orbital energies, electron distribution, and molecular stability.

Density Functional Theory (DFT) is a robust and widely used computational method that balances accuracy with computational cost, making it suitable for studying medium to large-sized molecules. jksus.org The process begins with geometry optimization, where the molecule's lowest-energy three-dimensional arrangement is determined. For 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid, this would involve finding the most stable bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the piperazine (B1678402) ring relative to the dinitrobenzoic acid core. A common approach involves using a functional, such as B3LYP or WB97XD, combined with a basis set like 6-311++G(d,p) to accurately model the electronic system. jksus.orgscilit.com

Once the geometry is optimized, DFT can be used to calculate the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for predicting spectroscopic properties. For instance, vibrational frequency calculations can predict the molecule's infrared (IR) and Raman spectra, allowing for the theoretical assignment of absorption peaks corresponding to specific functional groups (e.g., C=O stretch of the carboxylic acid, N-O stretches of the nitro groups, and N-H bends of the piperazine). Time-dependent DFT (TD-DFT) calculations can further predict electronic transitions, such as those observed in UV-Visible spectroscopy. researchgate.net

Table 1: Representative Data from a DFT Geometry Optimization (Illustrative) This table is illustrative of the type of data obtained from a DFT calculation and is not based on published results for this specific molecule.

ParameterAtom ConnectionPredicted Value
Bond Length C(carboxyl)-C(ring)~1.50 Å
C(ring)-N(piperazine)~1.38 Å
N(nitro)-O~1.23 Å
Bond Angle O-C-O (carboxyl)~124°
C-N-C (piperazine)~110°
Dihedral Angle C-C-N-C (Ring-Piperazine)~45°

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. Conversely, the LUMO is the lowest-energy orbital capable of accepting electrons, thus governing the molecule's electrophilic and acidic properties. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.gov These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

For this compound, FMO analysis would likely show the HOMO localized on the electron-rich piperazine ring, while the LUMO would be distributed across the electron-deficient dinitrophenyl system, influenced by the strong electron-withdrawing nitro groups. mdpi.com This separation would describe the molecule's internal charge transfer characteristics.

Table 2: Representative Reactivity Descriptors from FMO Analysis (Illustrative) This table is illustrative of the type of data obtained from an FMO analysis and is not based on published results for this specific molecule.

DescriptorSymbolPredicted Value (eV)Implication
HOMO EnergyEHOMO-6.5Electron-donating ability
LUMO EnergyELUMO-2.1Electron-accepting ability
Energy GapΔE4.4High kinetic stability
Chemical Hardnessη2.2Resistance to charge transfer
Electrophilicity Indexω4.0High capacity to accept electrons

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecule's surface, which is essential for understanding intermolecular interactions and molecular recognition. nih.gov The ESP map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net

For this compound, an ESP map would reveal highly negative potentials around the oxygen atoms of the two nitro groups and the carbonyl group of the carboxylic acid. These areas represent sites for hydrogen bond acceptance. Conversely, positive potentials would be located on the hydrogen atom of the carboxylic acid and the N-H proton of the piperazine ring, identifying them as hydrogen bond donor sites. researchgate.net This information is critical for predicting how the molecule might interact with biological receptors or other molecules in a crystal lattice.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes and interactions with the surrounding environment, such as a solvent.

This compound possesses several flexible regions that would be explored using MD simulations. The piperazine ring typically adopts a stable chair conformation, but it can undergo ring flips. nih.gov Furthermore, there is rotational freedom around the single bond connecting the piperazine nitrogen to the aromatic ring. MD simulations in a solvent like water or DMSO would track the molecule's movements, revealing the preferred conformations and the energy barriers between them. This analysis provides a realistic understanding of the molecule's shape and flexibility in a solution, which often differs significantly from its optimized gas-phase structure.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological macromolecule.

Given the structural features of this compound, several classes of proteins could be considered as potential biological targets. The piperazine moiety is a common scaffold in pharmacologically active compounds, known to interact with a wide range of receptors and enzymes. nih.govpharmaceuticaljournal.net For instance, piperazine derivatives have been studied as inhibitors of enzymes like urease and as agonists for nuclear receptors like PPARγ. nih.govpharmaceuticaljournal.net Additionally, the dinitroaromatic structure is found in compounds targeting enzymes such as protein disulfide isomerase (PDI), which is implicated in HIV-1 entry. nih.gov

A molecular docking simulation of this compound would involve preparing the 3D structure of the ligand and the chosen target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. The most plausible binding modes are identified based on a scoring function that estimates the binding affinity.

The predicted binding mode would detail the specific non-covalent interactions responsible for stabilizing the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors. These groups could form critical hydrogen bonds with amino acid residues like glutamic acid, asparagine, or histidine in the active site. nih.gov

Ionic Interactions: At physiological pH, the carboxylic acid would be deprotonated (carboxylate), and one of the piperazine nitrogens could be protonated, allowing for strong ionic interactions (salt bridges) with charged residues like lysine (B10760008) or arginine.

Pi-Pi Stacking: The electron-deficient dinitrophenyl ring can engage in pi-pi stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket.

Hydrophobic Interactions: The aliphatic carbons of the piperazine ring and the aromatic ring itself can form favorable hydrophobic interactions with nonpolar residues.

For example, in docking studies with protein disulfide isomerase, related nitroaromatic compounds were shown to interact with key cysteine residues in the redox-active site. nih.gov Similarly, docking of piperazine derivatives into various enzymes has revealed that the piperazine ring often orients itself to form key interactions that determine the compound's inhibitory potential. nih.govbohrium.com

A primary output of molecular docking is the prediction of the binding energy, which is used to estimate the binding affinity of the ligand for the target. Lower (more negative) binding energy values typically indicate a more stable ligand-protein complex and, consequently, higher binding affinity. These values are often expressed in kcal/mol.

Various computational methods can be employed to calculate or estimate binding free energy, ranging from empirical scoring functions to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP). nih.govnih.gov

Docking Scores: Standard docking programs use scoring functions to rank different poses. These scores are a rapid way to estimate binding affinity.

MM/GBSA: This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of the binding free energy by considering factors like electrostatic interactions, van der Waals forces, and the energy of solvation. nih.gov

Machine Learning Approaches: Hybrid strategies that combine MM/GBSA energy terms with machine learning (ML) algorithms have been developed to improve the accuracy of binding free energy predictions. nih.govneurips.cc

The predicted binding affinity for this compound would be compared against known inhibitors or substrates of the target protein to gauge its potential efficacy. The table below illustrates hypothetical docking scores and binding energies for the compound against several proposed target classes, based on data for analogous structures.

Proposed Target ClassExample ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
KinaseTyrosine Kinase-9.5 to -11.0Asp, Lys, Phe
ProteaseUrease-7.0 to -8.5His, Cys, Asp
IsomeraseProtein Disulfide Isomerase-8.0 to -9.5Cys, Trp, His
Nuclear ReceptorPPARγ-9.0 to -10.5Arg, His, Tyr

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint.

To build a QSAR model for a series of compounds related to this compound, the first step is to calculate a wide range of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure. mdpi.com For nitroaromatic and piperazine-containing compounds, relevant descriptors often fall into several categories: nih.govresearchgate.netnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. For nitroaromatics, HOMO and LUMO energies are particularly important as they relate to the molecule's reactivity and ability to accept electrons. mdpi.com

Topological Descriptors: These are numerical values derived from the 2D graph representation of the molecule, describing its size, shape, and branching. Examples include connectivity indices (e.g., Chi indices) and the Randic topological index. researchgate.net

Physicochemical Descriptors: These relate to the bulk properties of the molecule, such as the octanol-water partition coefficient (logP), molar refractivity (MR), and topological polar surface area (TPSA). These are crucial for predicting pharmacokinetic properties.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide highly detailed information about the electronic structure. Examples include hyperpolarizability, electrostatic potential, and various reactivity indices. dergipark.org.trresearchgate.net

Once a large pool of descriptors is calculated, feature selection is performed to identify the subset of descriptors that has the most significant correlation with the biological activity. This step is crucial to avoid overfitting and to create a simple, interpretable model. Common feature selection methods include Genetic Algorithms (GA), Stepwise Multiple Linear Regression (MLR), and machine learning-based approaches like Boruta or ForwardSelector. nih.govresearchgate.net

Descriptor ClassSpecific Descriptor ExampleRelevance to this compound
ElectronicLUMO EnergyThe two nitro groups are strongly electron-withdrawing, lowering the LUMO energy and indicating susceptibility to nucleophilic attack.
ElectronicDipole MomentThe asymmetric distribution of polar groups (nitro, carboxylic acid, piperazine) will result in a significant dipole moment, influencing solubility and receptor binding.
PhysicochemicalLogPBalances the hydrophilic piperazine and carboxylate groups against the more lipophilic dinitrophenyl core, affecting membrane permeability.
PhysicochemicalTPSAThe N and O atoms contribute significantly to the polar surface area, which is critical for cell penetration and interaction with polar targets.
TopologicalFirst-order connectivity index (¹χ)Describes the degree of branching and size of the molecule, which correlates with its interaction potential in a confined binding site. researchgate.net

After selecting the most relevant descriptors, a mathematical model is developed. The most common method is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where Dₙ are the selected descriptors and cₙ are their regression coefficients. More complex, non-linear methods like Artificial Neural Networks (ANN) can also be used. researchgate.net

The predictive power and robustness of the developed QSAR model must be rigorously validated. Standard validation metrics include: mdpi.comnih.gov

Coefficient of Determination (r²): Measures how well the model fits the training data.

Leave-One-Out Cross-Validation Coefficient (q² or r²_cv): A measure of the model's internal predictive ability. A q² > 0.5 is generally considered acceptable. nih.gov

External Validation (r²_pred): The model's ability to predict the activity of an external test set of compounds that were not used in model development. This is the most crucial test of a QSAR model's utility.

QSAR studies on piperazine derivatives have successfully developed models with high predictive accuracy (r² > 0.9) for activities such as antidepressant effects. nih.gov Similarly, robust QSAR models have been created for the mutagenicity of nitroaromatic compounds, highlighting the importance of electronic and quantum chemical descriptors. nih.gov

Reaction Mechanism Predictions and Transition State Analysis using Computational Methods

The synthesis of this compound likely proceeds via a Nucleophilic Aromatic Substitution (SNA) reaction, where piperazine displaces a suitable leaving group (e.g., a halogen) at the C4 position of a 3,5-dinitrobenzoyl precursor. Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanism of such reactions. acs.orgrsc.org

Computational analysis can map the entire potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its structure determines the reaction's activation energy and rate. dntb.gov.ua

For an SNA reaction, two primary mechanisms are typically considered:

Stepwise (Addition-Elimination) Mechanism: This is the classic textbook mechanism involving a two-step process. First, the nucleophile (piperazine) adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, usually faster, step, the leaving group departs to restore aromaticity.

Concerted Mechanism: In this mechanism, the bond-forming (C-N) and bond-breaking (C-Leaving Group) processes occur simultaneously in a single step, proceeding through a single transition state without forming a stable intermediate.

DFT calculations can distinguish between these pathways by locating all stationary points on the potential energy surface. acs.org By calculating the Gibbs free energy of the transition states and any intermediates, the activation energy barrier for each pathway can be determined, revealing the most favorable reaction mechanism.

Recent computational studies on nitroarenes have challenged the simple stepwise model, showing that the reaction landscape can be more complex. acs.orgnih.govresearchgate.net Calculations have revealed that for many halonitroarenes, the initial addition of a nucleophile is kinetically favored at an ortho- or para-position occupied by a hydrogen atom. acs.orgnih.gov The product of halogen substitution is only formed after this initial, reversible addition equilibrates, and the nucleophile attacks the carbon bearing the leaving group. researchgate.net Therefore, a computational study of the synthesis of this compound would analyze the transition states for piperazine addition at both the C4 (ipso-substitution) and C2/C6 (H-substitution) positions to provide a complete and accurate mechanistic picture.

Mechanistic Investigations of Biological Activities of 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid

In Vitro Studies on Cellular and Subcellular Systems

There is currently no published research on the in vitro effects of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid on cellular or subcellular systems.

Enzyme Inhibition/Activation Studies in Cell-Free Systems

No studies have been identified that investigate the inhibitory or activating effects of this compound on any specific enzymes in cell-free assays. Consequently, there is no data available, such as IC50 or Ki values, to report.

Modulation of Cellular Signaling Pathways and Gene Expression in Cell Lines

Scientific literature lacks any reports on how this compound may modulate cellular signaling pathways or alter gene expression in any cell lines. There are no studies detailing its effects on protein phosphorylation, second messenger systems, or transcriptional changes.

Investigation of Specific Biological Pathways Influenced by the Compound

There is no available research that has investigated the influence of this compound on any specific biological pathways, such as apoptosis, cell cycle regulation, or inflammatory responses.

Identification and Characterization of Molecular Targets

The molecular targets of this compound remain unidentified, as no relevant studies have been published.

Receptor Binding Assays and Ligand Selectivity Profiling

No receptor binding assays have been performed to determine the affinity or selectivity of this compound for any known biological receptors. As a result, data on binding constants (e.g., Kd or Ki) are not available.

Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., SPR, ITC)

There are no published studies that have utilized biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to map the interaction between this compound and any potential protein targets.

Target Deconvolution Strategies

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For a novel compound such as this compound, a multi-pronged approach to target deconvolution would be essential. These strategies are designed to isolate and identify proteins or other macromolecules that physically bind to the compound or are functionally modulated by it, thereby elucidating its biological effects.

Commonly employed target identification methodologies include:

Affinity-Based Approaches: This class of techniques relies on the specific binding interaction between the compound (ligand) and its target protein.

Affinity Chromatography: The compound is immobilized on a solid support or matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified using techniques like mass spectrometry.

Activity-Based Protein Profiling (ABPP): This method uses a modified version of the compound that includes a reactive group and a reporter tag. The reactive group covalently binds to the active site of target enzymes, allowing for subsequent detection and identification of the tagged proteins.

Genetic and Proteomic Approaches:

Expression Cloning: A library of cDNAs is transfected into cells, and clones that exhibit resistance or hypersensitivity to the compound are selected. The cDNA from these clones is then sequenced to identify the target protein.

Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of all proteins in a cell lysate in the presence and absence of the compound. A binding event between the compound and its target protein typically increases the thermal stability of the protein, which can be detected by quantitative mass spectrometry across a range of temperatures.

Computational Approaches:

In Silico Docking and Virtual Screening: The three-dimensional structure of the compound is computationally docked into the binding sites of known protein structures from databases. This can predict potential targets based on binding affinity and interaction patterns. For instance, in silico screening of this compound against a library of kinases or proteases could reveal potential interactions and guide further experimental validation. wellcomeopenresearch.org

These strategies are not mutually exclusive and are often used in combination to provide a high-confidence list of potential targets for subsequent validation and mechanistic studies.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, SAR exploration would systematically modify its three main components: the dinitroaromatic ring, the piperazine (B1678402) linker, and the carboxylic acid moiety.

The two nitro groups on the benzoic acid ring are strong electron-withdrawing groups that significantly influence the molecule's electronic properties and reactivity. nih.gov Their position and presence are expected to be critical for biological activity.

Position: The placement of the nitro groups at the 3 and 5 positions, meta to the carboxylic acid and ortho to the piperazine ring, creates a specific electron density distribution across the aromatic ring. Moving the nitro groups to other positions (e.g., 2,4- or 2,6-dinitro) would drastically alter this distribution and, consequently, the molecule's interaction with its biological target. It is hypothesized that the 3,5-dinitro substitution pattern is optimal for creating key interactions, such as pi-stacking or dipole interactions, within a target's binding pocket.

Substitution: Replacing one or both nitro groups with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -NH₂, -OCH₃) would modulate the electronic nature of the ring. Such modifications are crucial for determining whether the electron-withdrawing capacity is essential for activity. For many bioactive nitroaromatic compounds, the nitro group itself can be reduced within cells to form reactive species that exert a biological effect, or it can act as a key hydrogen bond acceptor. nih.gov

Table 1: Illustrative SAR of Nitro Group Modifications

This table presents hypothetical data to demonstrate the principles of SAR.

Compound IDR1 Substitution (Position 3)R2 Substitution (Position 5)Biological Activity (IC₅₀, µM)
Parent -NO₂-NO₂1.2
Analog 1A-H-NO₂15.8
Analog 1B-CN-NO₂3.5
Analog 1C-NH₂-NO₂> 50
Analog 1D-NO₂-H18.4
Analog 1E-NO₂-CF₃2.9

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and act as a versatile linker. nih.govnih.govresearchgate.net

Conformation and Linkage: The piperazine ring connects the dinitrobenzoic acid core to another part of space, which may interact with a secondary binding pocket on the target protein. Its chair-like conformation is relatively rigid, which can help to properly orient substituents for optimal target engagement. researchgate.net The nitrogen atoms of the piperazine can act as hydrogen bond acceptors, and under physiological conditions, one nitrogen can be protonated, allowing for ionic interactions. researchgate.net

Substitution: The unsubstituted nitrogen of the piperazine ring is a key point for modification. Adding different substituents (e.g., alkyl, aryl, benzyl (B1604629) groups) would explore additional interactions with the target. The size, electronics, and lipophilicity of these substituents can dramatically impact potency and selectivity. For example, adding a bulky hydrophobic group might engage a hydrophobic pocket on the target, significantly increasing binding affinity.

Table 2: Illustrative SAR of Piperazine Ring (N') Substitution

This table presents hypothetical data to demonstrate the principles of SAR.

Compound IDN' Substituent (R)Biological Activity (IC₅₀, µM)
Parent -H1.2
Analog 2A-CH₃0.8
Analog 2B-CH₂CH₃1.1
Analog 2C-Benzyl0.3
Analog 2D-Phenyl0.5
Analog 2E-(4-chlorophenyl)0.15

The carboxylic acid group is a strong polar and ionizable feature of the molecule.

Target Interaction: At physiological pH, the carboxylic acid will be deprotonated to a carboxylate anion. This anion is a powerful hydrogen bond acceptor and can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) in a protein's active site. This interaction is often a critical anchoring point for the entire molecule.

Pharmacokinetic Role: The presence of the carboxylic acid significantly impacts the molecule's physicochemical properties, such as solubility and membrane permeability. While it enhances aqueous solubility, its ionized state can hinder passive diffusion across cell membranes.

Modification to Bioisosteres: To probe the importance of the carboxylic acid, it could be replaced with bioisosteres—functional groups with similar physicochemical properties. Examples include tetrazoles, acylsulfonamides, or hydroxamic acids. If these analogs retain activity, it confirms the importance of an acidic, hydrogen-bonding group at that position. Esterification of the carboxylic acid to form a prodrug could also be explored to improve cell permeability.

Table 3: Illustrative SAR of Carboxylic Acid Moiety Modifications

This table presents hypothetical data to demonstrate the principles of SAR.

Compound IDMoiety at Position 1Biological Activity (IC₅₀, µM)
Parent -COOH1.2
Analog 3A-COOCH₃ (Ester)25.6 (Inactive)
Analog 3B-CONH₂ (Amide)45.1 (Inactive)
Analog 3C-Tetrazole2.1
Analog 3D-SO₂NH₂8.9

Pre-clinical In Vivo Mechanistic Studies in Animal Models

Following in vitro characterization, pre-clinical studies in animal models are necessary to understand the compound's mechanism of action in a complex biological system.

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate a drug has reached its target and produced a pharmacological response. youtube.com Target engagement confirms the physical interaction of the drug with its intended target in a living organism.

Pharmacodynamic Biomarkers: The choice of a PD marker depends on the hypothesized target. For example, if this compound is found to be an inhibitor of a specific kinase, a relevant PD marker would be the phosphorylation level of that kinase's downstream substrate. nih.gov Tumor or tissue biopsies could be collected from treated animals at various time points, and techniques like Western blotting or ELISA would be used to quantify the levels of the phosphorylated substrate. A dose-dependent decrease in the phosphorylated substrate would provide strong evidence of the compound's in vivo mechanism. nih.gov

Target Engagement Assays: Demonstrating that the compound is physically occupying its target in vivo is crucial.

Positron Emission Tomography (PET): A radiolabeled version of this compound could be synthesized. Following administration to an animal model, PET imaging could be used to visualize the compound's distribution and accumulation at the target site (e.g., a tumor). A competitive binding study, where a high dose of the non-radiolabeled compound is administered first, should show a reduction in the PET signal, confirming specific binding to the target.

Cellular Thermal Shift Assay (CETSA): This technique can be adapted for in vivo use. Tissue samples from treated animals can be collected, heated to various temperatures, and the amount of soluble target protein remaining can be quantified. Target engagement by the compound would lead to thermal stabilization of the protein, which can be measured and compared to samples from untreated control animals.

These in vivo studies are essential to bridge the gap between in vitro activity and potential therapeutic efficacy, providing critical information on whether the compound engages its target and modulates the intended biological pathway in a living system.

Investigation of in vivo Biological Pathways Affected by the Compound

The in vivo effects of this compound are likely to be multifaceted, stemming from the bioactivity of both the nitroaromatic and piperazine components. The biological pathways potentially modulated by this compound are detailed below.

Antimicrobial Pathways:

Nitroaromatic compounds, including derivatives of dinitrobenzoic acid, are known for their antimicrobial properties. The primary mechanism of action is believed to involve the reduction of the nitro groups by microbial nitroreductases. This enzymatic reduction generates reactive nitroso, hydroxylamino, and amino derivatives that can induce significant cellular damage.

Oxidative Stress Induction: The reduction of the nitro groups can lead to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species can overwhelm the microbial cell's antioxidant defenses, leading to damage of essential biomolecules such as DNA, proteins, and lipids. This oxidative and nitrosative stress can disrupt cellular respiration and ultimately lead to cell death.

Inhibition of Nucleic Acid and Protein Synthesis: The reactive intermediates formed from nitro group reduction can directly interact with and damage DNA and RNA, thereby inhibiting replication, transcription, and translation processes that are vital for microbial survival and proliferation.

Potential Antimicrobial Mechanism Affected Cellular Process Key Molecular Components
Nitro Group ReductionGeneration of Reactive SpeciesMicrobial Nitroreductases, ROS, RNS
DNA DamageInhibition of Replication and TranscriptionNucleic Acids
Protein DamageInhibition of Translation and Enzyme FunctionRibosomes, Essential Enzymes
Piperazine-Mediated InhibitionDisruption of Metabolic PathwaysVarious Microbial Enzymes

Modulation of Neurological Pathways:

The piperazine ring is a well-established scaffold in the development of centrally active agents. Its presence in this compound suggests a potential to interact with various neurotransmitter systems.

Dopaminergic and Serotonergic Systems: Piperazine derivatives are known to act as ligands for dopamine (B1211576) and serotonin (B10506) receptors. Depending on the specific substitutions, they can exhibit agonist, antagonist, or modulatory effects, thereby influencing mood, cognition, and motor control.

GABAergic System: Some piperazine-containing compounds have been shown to interact with GABA receptors, the primary inhibitory neurotransmitter system in the central nervous system. Modulation of GABAergic neurotransmission can lead to anxiolytic, sedative, and anticonvulsant effects.

Potential Neurological Target Affected Neurotransmitter System Potential Physiological Effect
Dopamine Receptors (e.g., D2, D3)DopaminergicModulation of mood and motor control
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)SerotonergicRegulation of mood, anxiety, and sleep
GABA Receptors (e.g., GABAA)GABAergicAnxiolytic and sedative effects

Exploration of Prodrug Strategies and Bioreversible Derivatives

The development of prodrugs and bioreversible derivatives of this compound could offer a strategic approach to improve its pharmacokinetic and pharmacodynamic properties. Prodrugs are inactive or less active precursors that are converted into the active drug in the body through enzymatic or chemical reactions.

Ester Prodrugs:

The carboxylic acid group of this compound is an ideal handle for the formation of ester prodrugs. Esterification can mask the polar carboxyl group, thereby increasing the lipophilicity of the compound.

Enhanced Permeability: Increased lipophilicity can facilitate the passage of the prodrug across biological membranes, such as the blood-brain barrier or microbial cell walls, leading to improved absorption and distribution.

Targeted Delivery: The choice of the ester promoiety can be tailored to target specific tissues or cells that express high levels of esterase enzymes for localized drug release.

Sustained Release: The rate of hydrolysis of the ester bond can be modulated by altering the steric and electronic properties of the alcohol used for esterification, allowing for the design of sustained-release formulations.

Amide Prodrugs:

Similar to esterification, the carboxylic acid can be converted to an amide. Amide prodrugs are generally more stable to hydrolysis than esters and can be designed for slower release of the active compound.

N-Acyl or N-Alkoxycarbonyl Derivatives of the Piperazine Moiety:

The secondary amine in the piperazine ring provides another site for prodrug modification. Acylation or the introduction of an alkoxycarbonyl group can alter the basicity and lipophilicity of the molecule.

Modulation of Physicochemical Properties: These modifications can influence the solubility, permeability, and metabolic stability of the compound.

Bioreversible Linkages: The acyl or alkoxycarbonyl groups can be designed to be cleaved by amidases or other enzymes to release the parent drug.

Prodrug Strategy Target Functional Group Potential Advantage Activating Enzyme
Ester ProdrugsCarboxylic AcidIncreased Lipophilicity, Enhanced PermeabilityEsterases
Amide ProdrugsCarboxylic AcidIncreased Stability, Slower ReleaseAmidases
N-Acyl DerivativesPiperazine NitrogenAltered Basicity and LipophilicityAmidases
N-Alkoxycarbonyl DerivativesPiperazine NitrogenModified Physicochemical PropertiesCarboxylesterases

Synthesis and Comprehensive Characterization of Derivatives and Analogs of 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid

Systematic Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is a primary site for modification to influence the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

Ester and Amide Analogs for Modulating Properties

Esterification:

The conversion of the carboxylic acid to an ester can significantly alter its pharmacokinetic profile. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the synthesis of methyl 4-amino-3-nitrobenzoate has been achieved through a one-pot Fischer esterification of 4-amino-3-nitrobenzoic acid with methanol (B129727) and catalytic sulfuric acid. bond.edu.auacs.org This reaction typically proceeds with workable yields within an hour. bond.edu.au A similar approach can be applied to 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid to produce its corresponding esters. The synthesis of methyl 3,5-dinitrobenzoate, a related compound, involves refluxing 3,5-dinitrobenzoic acid in methanol with sulfuric acid for an extended period, yielding the product in high purity. prepchem.comsigmaaldrich.com

Amidation:

The formation of amide analogs offers another avenue for property modulation. A notable example is the synthesis of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. This compound was prepared through a carbodiimide-mediated condensation reaction between 3,5-dinitrobenzoic acid and N-(2-methoxyphenyl)piperazine. nih.gov The reaction utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents in the presence of triethylamine. nih.gov This synthetic strategy can be broadly applied to couple this compound with a variety of primary and secondary amines to generate a diverse library of amide derivatives.

Derivative TypeGeneral Synthesis MethodKey ReagentsExample Compound
EsterFischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Methyl 3,5-dinitro-4-(piperazin-1-yl)benzoate
AmideCarbodiimide-mediated CouplingAmine, Coupling Agents (e.g., EDC, HOBt), Base (e.g., Triethylamine)1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine

Bioisosteric Replacements of the Carboxylic Acid

Bioisosteres are functional groups with similar physicochemical properties that can replace another group in a molecule without significantly altering its biological activity. This strategy is often employed to improve pharmacokinetic properties or to circumvent metabolic liabilities associated with the original functional group. hyphadiscovery.com

N-Acylsulfonamides:

N-acylsulfonamides are frequently used as bioisosteres for carboxylic acids due to their similar acidity and ability to participate in hydrogen bonding. nih.govresearchgate.net The replacement of a carboxylic acid with an N-acylsulfonamide can lead to derivatives with improved properties. nih.gov A series of novel acylsulfonamide bioisosteres of carboxylic acids were prepared as CXCR2 antagonists, demonstrating their utility in drug design. nih.gov In the context of this compound, the carboxylic acid could be replaced by an N-acylsulfonamide moiety to explore potential benefits in its biological profile. rsc.org

3-Hydroxyisoxazoles:

The 3-hydroxyisoxazole group is another planar carboxylic acid isostere with a similar pKa value (around 4-5). nih.gov This heterocycle is found in naturally occurring amino acids and has been extensively used in the development of potent derivatives of neurotransmitters. nih.gov Its application as a carboxylic acid mimic in drug design is well-established, making it a viable candidate for the bioisosteric replacement of the carboxylic acid in the target compound. openaccessjournals.com

Tetrazoles:

The 5-substituted 1H-tetrazole ring is one of the most widely recognized non-classical bioisosteres of carboxylic acids and is present in over 20 FDA-approved drugs. openaccessjournals.com Tetrazoles exhibit comparable acidity to carboxylic acids but can offer improved metabolic stability. hyphadiscovery.com

BioisostereKey FeaturesPotential Advantages
N-AcylsulfonamideSimilar acidity and H-bonding capacity to carboxylic acids.Can improve biological activity and pharmacokinetic properties.
3-HydroxyisoxazolePlanar heterocycle with a pKa similar to carboxylic acids.Established carboxylic acid mimic in medicinal chemistry.
TetrazoleAcidity comparable to carboxylic acids.Can enhance metabolic stability.

Chemical Modifications of the Piperazine (B1678402) Ring

N-Substitution with Various Functional Groups

The secondary amine of the piperazine moiety in this compound is a key site for derivatization.

N-Alkylation and N-Arylation:

A variety of N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their biological activities. eurekaselect.com For example, 4-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-3,5-dinitro-benzoic acid is a commercially available derivative where a hydroxyethyl (B10761427) group is attached to the second nitrogen of the piperazine ring. sigmaaldrich.com The synthesis of such derivatives can often be achieved through standard alkylation or arylation procedures.

Ring Conformation and Configuration Studies of Piperazine Derivatives

Temperature-dependent 1H NMR spectroscopy is a powerful tool for studying the conformational dynamics of these systems. For N-benzoylated piperazines, the appearance of the NMR spectrum is often shaped by the limited interconversion of the piperazine chair conformations, leading to the observation of distinct coalescence points. nih.govrsc.org The activation energy barriers for ring inversion in these derivatives have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.org

In the solid state, the piperazine ring in 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine adopts a chair conformation. nih.gov For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov

Derivative TypeObserved ConformationAnalytical TechniqueKey Findings
N-Benzoylated PiperazinesChair Conformation InterconversionTemperature-dependent 1H NMRActivation energy barriers for ring inversion are 56-80 kJ mol⁻¹.
1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazineChair ConformationX-ray CrystallographyThe piperazine ring adopts a stable chair conformation in the solid state.
1-Acyl and 1-Aryl 2-Substituted PiperazinesAxial Conformation PreferredConformational StudyThe axial orientation of the substituent is favored.

Alterations of the Dinitroaromatic Moiety

The dinitroaromatic part of the molecule is another site for chemical modification, although it is generally less straightforward than derivatizing the carboxylic acid or the piperazine ring.

Reduction of Nitro Groups:

The selective reduction of one or both nitro groups can lead to the corresponding amino or nitro-amino derivatives, which would have significantly different electronic and steric properties. The reduction of nitroaromatic compounds to their corresponding amines is a common transformation in organic synthesis. jsynthchem.com Various reagents can be employed for this purpose, with some offering selectivity in polynitro compounds. niscpr.res.in For example, in dinitro- and trinitro-phenols and their ethers, a nitro group ortho to a hydroxy or alkoxy group is preferentially reduced. rcsi.com The use of reagents like sodium borohydride (B1222165) in the presence of transition metal complexes can also effect the reduction of nitroaromatics to amines. jsynthchem.com

Nucleophilic Aromatic Substitution:

Aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution. libretexts.org While the parent compound does not have a leaving group other than the piperazine itself, it is conceivable that derivatives could be synthesized where one of the nitro groups is replaced by another functionality. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various nucleophiles. beilstein-journals.org Furthermore, diazotization of a related compound, 4-amino-3,5-dinitrobenzoic acid, has been shown to yield a reactive arenediazonium ion that can undergo coupling reactions. nih.gov These examples suggest that with appropriate synthetic design, the dinitroaromatic core could be modified through nucleophilic substitution pathways.

Positional Isomers and Substitution Pattern Variations

The arrangement of substituents on the aromatic ring of this compound is critical to its chemical and physical properties. The synthesis of positional isomers, where the nitro groups and the piperazinyl moiety occupy different positions on the benzoic acid ring, allows for a systematic investigation of structure-activity relationships.

For instance, the synthesis of isomers such as 2,4-dinitro-5-(piperazin-1-yl)benzoic acid or 2,6-dinitro-4-(piperazin-1-yl)benzoic acid would involve starting with the appropriately substituted dinitrofluorobenzene or dinitrochlorobenzene and performing a nucleophilic aromatic substitution with piperazine, followed by subsequent functional group manipulations to introduce the carboxylic acid moiety, or starting with the corresponding dinitroaminobenzoic acid. The reaction conditions for such syntheses are crucial and often require careful control of temperature and solvent to achieve regioselectivity and high yields.

The characterization of these positional isomers would rely on a combination of spectroscopic techniques. 1H and 13C NMR spectroscopy would be instrumental in confirming the substitution pattern on the aromatic ring by analyzing the chemical shifts and coupling constants of the aromatic protons. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition and molecular weight of the synthesized isomers.

Variations in the substitution pattern are not limited to the aromatic ring. Modifications of the piperazine ring, for example, by introducing substituents at the N-4 position, can significantly impact the molecule's properties. The synthesis of such derivatives is often straightforward, starting from the parent this compound and reacting it with various electrophiles.

Table 1: Potential Positional Isomers of Dinitro-piperazinyl-benzoic acid

Isomer NameNitro Group PositionsPiperazinyl Group PositionCarboxylic Acid Position
2,4-Dinitro-5-(piperazin-1-yl)benzoic acid2, 451
2,6-Dinitro-4-(piperazin-1-yl)benzoic acid2, 641
3,4-Dinitro-5-(piperazin-1-yl)benzoic acid3, 451

Introduction of Other Electron-Withdrawing or Electron-Donating Groups

The electronic nature of the substituents on the aromatic ring plays a pivotal role in modulating the reactivity, and photophysical properties of the core molecule. The two nitro groups in this compound are strong electron-withdrawing groups (EWGs). Replacing one or both of these groups with other EWGs or with electron-donating groups (EDGs) can lead to a library of compounds with a wide spectrum of electronic properties.

The synthesis of analogs with alternative EWGs, such as cyano (-CN), trifluoromethyl (-CF3), or sulfonyl groups (-SO2R), would typically start from a benzoic acid derivative already bearing these substituents, followed by the introduction of the piperazine moiety. Conversely, the introduction of EDGs like methoxy (B1213986) (-OCH3), amino (-NH2), or alkyl groups would likely involve multi-step synthetic sequences, potentially requiring protecting group strategies to ensure chemoselectivity.

The comprehensive characterization of these electronically diverse analogs would involve not only the standard spectroscopic methods (NMR, IR, MS) but also techniques to probe their electronic properties. Cyclic voltammetry could be employed to determine the oxidation and reduction potentials, providing insight into the electron-accepting or -donating capacity of the modified aromatic ring. UV-Visible absorption and fluorescence spectroscopy would reveal how the electronic modifications influence the photophysical properties, which is particularly relevant for the development of fluorescent probes.

Table 2: Examples of Electronically Modified Analogs

Substituent 1Substituent 2Position 3Position 5Electronic Effect
NO2CNDinitroCyanoStrongly Electron-Withdrawing
NO2CF3DinitroTrifluoromethylStrongly Electron-Withdrawing
OCH3NO2MethoxyNitroMixed EDG/EWG
NH2NO2AminoNitroMixed EDG/EWG

Synthesis of Advanced Probes and Conjugates

The functional versatility of the this compound scaffold makes it an attractive platform for the synthesis of more complex molecular tools for biological and biomedical research.

Fluorescent Probes for Biological Imaging and Sensing

The dinitrophenyl moiety is a well-known fluorescence quencher. This property can be harnessed to design "turn-on" fluorescent probes. A common strategy involves attaching a fluorophore to the piperazine ring. In its native state, the proximity of the dinitrophenyl group would quench the fluorescence of the fluorophore. Upon interaction with a specific analyte, a conformational change or a chemical reaction could increase the distance between the quencher and the fluorophore, leading to a restoration of fluorescence.

The synthesis of such probes would involve coupling a suitable fluorophore, often an amine-reactive derivative, to the secondary amine of the piperazine in a precursor molecule. The choice of fluorophore would depend on the desired excitation and emission wavelengths for a particular biological application. Characterization would include detailed photophysical studies to determine the quantum yield, fluorescence lifetime, and quenching efficiency before and after interaction with the target analyte.

Bioconjugates for Targeted Delivery Studies

The carboxylic acid group of this compound provides a convenient handle for conjugation to biomolecules, such as peptides, antibodies, or other targeting ligands. This allows for the development of bioconjugates for targeted delivery of a payload to specific cells or tissues.

The synthesis of these bioconjugates typically involves the activation of the carboxylic acid, for example, using carbodiimide (B86325) chemistry, to form an active ester which then reacts with an amine group on the biomolecule to form a stable amide bond. The purification and characterization of these large bioconjugates can be challenging and often require a combination of techniques such as size-exclusion chromatography, SDS-PAGE, and mass spectrometry. The biological activity of the targeting ligand and the integrity of the conjugate must be carefully assessed.

Chemoinformatic Analysis of Derivative Libraries for Design and Discovery

While extensive chemoinformatic studies specifically on libraries of this compound derivatives are not widely reported in the public domain, this approach holds significant promise for accelerating the discovery of new compounds with desired properties.

A virtual library of derivatives can be generated by systematically varying the substituents at different positions of the core scaffold. For each virtual compound, a range of molecular descriptors can be calculated, including physicochemical properties (e.g., molecular weight, logP, polar surface area), electronic properties (e.g., partial charges, dipole moment), and topological indices.

Quantitative Structure-Activity Relationship (QSAR) models can then be developed by correlating these calculated descriptors with experimentally determined activities (if available) or with predicted properties. These models can be used to screen the virtual library and prioritize the synthesis of compounds with the highest probability of success. Molecular docking simulations could also be employed to predict the binding affinity of the derivatives to a specific biological target, further guiding the design of novel and potent molecules.

Emerging Research Directions and Future Scientific Applications of 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid

Development as a Molecular Probe for Biological Pathway Elucidation

The unique structural features of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid make it a compelling candidate for development as a molecular probe to investigate and elucidate complex biological pathways. The piperazine (B1678402) component is a common motif in fluorescent probes, often acting as a recognition site or modulating the photophysical properties of a fluorophore. nih.govnih.govmdpi.com For instance, piperazine-containing compounds have been successfully designed as pH-sensitive fluorescent probes, where protonation of the piperazine nitrogen alters the electronic properties of the molecule, leading to a detectable change in fluorescence. nih.govmdpi.com This "off-on" switching mechanism is based on photo-induced electron transfer (PET), a process that can be modulated by the local environment. nih.gov

Furthermore, the dinitroaromatic scaffold of this compound could be exploited for imaging specific cellular states, such as tumor hypoxia. nih.gov Nitroaromatic compounds are known to be bioreductive, meaning they can be reduced under low-oxygen conditions, a characteristic of many solid tumors. nih.gov This property can be harnessed to design probes that become fluorescent or undergo another detectable change upon reduction in hypoxic environments, thereby enabling non-invasive visualization of these regions. nih.gov The combination of the environmentally sensitive piperazine and the bioreductive dinitroaromatic core in a single molecule opens up possibilities for creating sophisticated molecular probes for studying cellular signaling, enzyme activity, and disease states.

The potential applications of this compound and its derivatives as molecular probes are summarized in the table below.

Potential Application Area Probing Mechanism Key Structural Features Potential Biological Target/Process
pH SensingPhoto-induced Electron Transfer (PET)Piperazine moietyAcidic organelles (e.g., lysosomes), tumor microenvironment
Hypoxia ImagingBioreduction of nitro groupsDinitroaromatic coreHypoxic regions in solid tumors
Bio-thiol DetectionNucleophilic addition to an electrophilic siteDinitroaromatic coreGlutathione, cysteine, homocysteine levels
Enzyme Activity AssaysSubstrate recognition and turnoverPiperazine and/or benzoic acid moietySpecific enzymes involved in disease pathways

Potential Applications in Materials Science and Supramolecular Chemistry

In the realm of materials science and supramolecular chemistry, this compound offers intriguing possibilities for the construction of novel materials with tailored properties. The piperazine ring is a versatile building block in the design of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure. rsc.orgudayton.edursc.org Piperazine-functionalized MOFs have demonstrated enhanced gas storage capacities, for example, for methane. rsc.orgresearchgate.net The nitrogen atoms of the piperazine ring can coordinate with metal ions, leading to the formation of extended, three-dimensional networks. rsc.orgudayton.edu

The dinitrobenzoic acid portion of the molecule also contributes to its potential in materials science. The carboxylate group can coordinate to metal centers, while the nitro groups can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. nih.govwikipedia.org The interplay of these different functional groups could be leveraged to create coordination polymers with interesting electronic, magnetic, or optical properties. The ability of dinitrobenzoic acid derivatives to form stable co-crystals with other organic molecules further expands their potential in crystal engineering and the design of materials with specific functionalities.

Utilization in Catalysis and Green Chemistry Methodologies

The structural components of this compound suggest its potential utility in the fields of catalysis and green chemistry. Piperazine and its derivatives have been explored as ligands in catalytic systems and as organocatalysts themselves. rsc.org The nitrogen atoms of the piperazine ring can chelate to metal centers, thereby influencing the reactivity and selectivity of the catalyst.

Moreover, there is a growing emphasis on developing environmentally benign synthetic methods, and the synthesis of piperazine derivatives is an active area of research in green chemistry. researchgate.netmdpi.com The development of sustainable synthetic routes to this compound and its derivatives, for instance, through multicomponent reactions or the use of green solvents, would align with the principles of green chemistry. researchgate.net The compound itself, or its derivatives, could potentially be employed as catalysts in reactions that are more environmentally friendly, for example, by enabling reactions to proceed under milder conditions or with higher atom economy. The reduction of the nitro groups on the aromatic ring can also be achieved through catalytic hydrogenation, a process that is often considered a green chemical transformation. rsc.org

Theoretical Contributions to Rational Design in Chemical Biology

The scaffold of this compound can serve as a valuable template for the rational design of new molecules in chemical biology, aided by computational studies. The piperazine ring is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds. rsc.orgmdpi.comresearchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this compound might interact with biological targets like proteins and nucleic acids. nih.gov

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are crucial for drug discovery. researchgate.netbenthamdirect.comnih.gov By systematically modifying the structure of this compound—for example, by introducing different substituents on the piperazine ring or the aromatic core—and evaluating the biological activity of the resulting compounds, it is possible to build predictive SAR models. These models can then guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net The physicochemical properties of piperazine derivatives, such as their lipophilicity and polarity, which significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, can also be fine-tuned through rational design. researchgate.netbenthamdirect.com

Unexplored Interdisciplinary Research Frontiers Involving the Compound

The unique combination of a dinitroaromatic moiety and a piperazine ring in this compound opens up a number of unexplored interdisciplinary research frontiers.

Agrochemicals: Nitroaromatic compounds have been used in the synthesis of pesticides, and piperazine derivatives also exhibit a range of biological activities relevant to agriculture. nih.govnumberanalytics.com Research into the potential of this compound and its derivatives as herbicides, fungicides, or insecticides could lead to the development of new crop protection agents.

Environmental Science: The biodegradation of nitroaromatic compounds is an important area of environmental research, as these compounds can be environmental pollutants. nih.govcswab.org Studying the microbial degradation pathways of this compound could provide insights into the bioremediation of contaminated sites.

Radioprotective Agents: Recent studies have shown that certain piperazine derivatives can act as radioprotective agents, protecting cells from the damaging effects of ionizing radiation. nih.gov This suggests that derivatives of this compound could be investigated for their potential to mitigate radiation-induced damage, which has applications in both medicine and nuclear safety. nih.gov

Sensor Technology: The responsiveness of the piperazine moiety to its chemical environment, coupled with the electronic properties of the dinitroaromatic ring, could be harnessed for the development of chemical sensors. Such sensors could be designed to detect specific analytes, such as metal ions or organic molecules, through changes in their optical or electrochemical properties.

The diverse potential applications of this compound are summarized in the table below, highlighting its versatility as a research tool and a building block for new technologies.

Research Area Potential Application Key Features of the Compound
Agrochemicals Development of new pesticides or herbicidesBiological activity of nitroaromatic and piperazine moieties
Environmental Science Bioremediation of contaminated environmentsBiodegradability of the nitroaromatic core
Radioprotection Protection against ionizing radiation damagePotential radical scavenging or DNA protection properties
Sensor Technology Detection of specific chemical analytesEnvironmentally sensitive piperazine and dinitroaromatic groups

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